
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is a chemical compound with the molecular formula C12H13NO2. It belongs to the indolizine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester typically involves cyclocondensation reactions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired indolizine derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indolizine derivatives.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carboxaldehyde: Known for its use in synthesizing various indole derivatives.
Uniqueness
7-Indolizinecarboxylic acid, 2-methyl-, ethyl ester is unique due to its specific structural features and the resulting biological activities.
Propiedades
Número CAS |
54342-83-5 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
ethyl 2-methylindolizine-7-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)10-4-5-13-8-9(2)6-11(13)7-10/h4-8H,3H2,1-2H3 |
Clave InChI |
MPOODBWWNKBOCL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=CC(=CN2C=C1)C |
SMILES canónico |
CCOC(=O)C1=CC2=CC(=CN2C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Imidazo[4,5-g]quinazoline](/img/structure/B3353309.png)

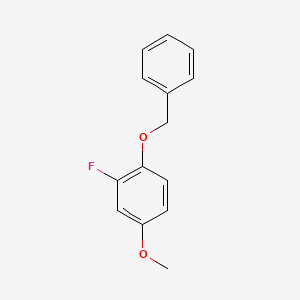


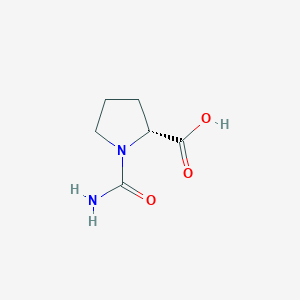
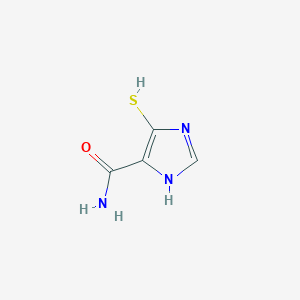
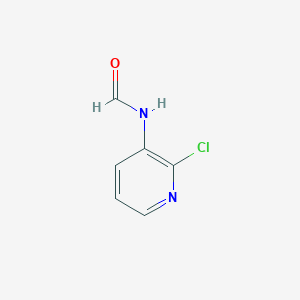
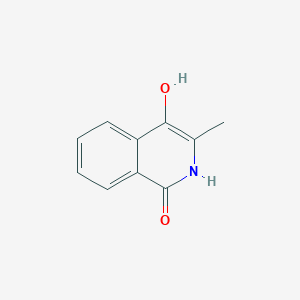
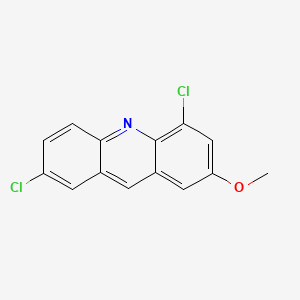
![1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3353363.png)

